molecular formula C11H24N2O B13611316 2,2-Dimethyl-5-morpholinopentan-1-amine

2,2-Dimethyl-5-morpholinopentan-1-amine

Cat. No.: B13611316
M. Wt: 200.32 g/mol
InChI Key: SZFYTPTUMKCZBT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-morpholinopentan-1-amine is an organic compound with the molecular formula C11H24N2O It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a pentan-1-amine backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-morpholinopentan-1-amine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2,2-dimethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-morpholinopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2-Dimethyl-5-morpholinopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-morpholinopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-piperidinopentan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    2,2-Dimethyl-5-pyrrolidinopentan-1-amine: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

2,2-Dimethyl-5-morpholinopentan-1-amine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2,2-dimethyl-5-morpholin-4-ylpentan-1-amine

InChI

InChI=1S/C11H24N2O/c1-11(2,10-12)4-3-5-13-6-8-14-9-7-13/h3-10,12H2,1-2H3

InChI Key

SZFYTPTUMKCZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1CCOCC1)CN

Origin of Product

United States

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